2-(2-Methylphenoxy)-1-(morpholin-4-yl)ethanone
Description
2-(2-Methylphenoxy)-1-(morpholin-4-yl)ethanone is a synthetic organic compound characterized by a morpholine ring linked to an ethanone core, substituted with a 2-methylphenoxy group. The 2-methylphenoxy substituent likely enhances lipophilicity compared to other substituents, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-11-4-2-3-5-12(11)17-10-13(15)14-6-8-16-9-7-14/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTWSVMXBUMEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenoxy)-1-(morpholin-4-yl)ethanone typically involves the reaction of 2-methylphenol with epichlorohydrin to form 2-(2-methylphenoxy)propanol. This intermediate is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Methylphenoxy)-1-(morpholin-4-yl)ethanone may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenoxy)-1-(morpholin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the methylphenoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Methylphenoxy)-1-(morpholin-4-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be employed in studies involving enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenoxy)-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-(2-Methylphenoxy)-1-(morpholin-4-yl)ethanone, highlighting their molecular features, physicochemical properties, and bioactivities:
Structural and Functional Insights
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (EWGs): Compounds like 1 l (phenyl-oxadiazole) and 1 m (benzothiazole-sulfanyl) exhibit stronger CA-IX inhibition compared to 1n (benzylamino), suggesting EWGs enhance enzyme binding .
- Lipophilicity: The 2-methylphenoxy group in the target compound likely increases lipophilicity (logP >2.5), improving blood-brain barrier penetration compared to polar analogs like 1n .
- Heterocyclic Moieties: Thienyl-pyrimidinyl substituents (e.g., ) may confer kinase inhibitory activity, while iodophenyl groups (e.g., ) could enable radiolabeling for imaging.
Pharmacological Profiles
- Anticancer Activity: Compound 1 l demonstrated potent cytotoxicity (IC₅₀: 4.3 µM against ID8 cells) and CA-IX inhibition, a hallmark of hypoxic tumors .
- Antifungal Potential: Analogous α-azole ethanones (e.g., sertaconazole ) show broad-spectrum antifungal activity, suggesting the target compound may share similar mechanisms.
- Enzyme Inhibition: Morpholine derivatives with amide bonds (e.g., ) exhibit conformational flexibility, enabling interactions with catalytic sites of enzymes like CYP51 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
